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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

A comprehensive guide for researchers and drug development professionals on the correlation

of in vitro and in vivo performance of C12-200-based lipid nanoparticles (LNPs) for nucleic acid

delivery.

This guide provides an objective comparison of C12-200 LNPs with other commonly used

ionizable lipids, supported by experimental data. It delves into the physicochemical

characteristics, in vitro transfection efficiencies, and in vivo biodistribution and efficacy, offering

a clear perspective on their performance. Detailed experimental methodologies and visual

workflows are included to facilitate understanding and replication.

Physicochemical Characterization: A Comparative
Overview
The fundamental properties of LNPs are critical determinants of their in vitro and in vivo

behavior. C12-200 LNPs consistently exhibit characteristics suitable for systemic nucleic acid

delivery.
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Property C12-200 SM-102 ALC-0315 MC3 Reference

Particle Size

(nm)
70 - 85 85 - 100 85 - 100 85 - 100 [1]

Polydispersity

Index (PDI)
< 0.2 < 0.2 < 0.2 < 0.2 [1]

Zeta Potential

(mV)
Near neutral Near neutral Near neutral Near neutral [1]

Encapsulatio

n Efficiency

(%)

> 90% > 90% > 90% > 90% [1]

Apparent pKa ~6.0 ~6.0 ~6.0 ~6.0 [2]

In Vitro Performance: Cell Line Dependent
Transfection
The in vitro transfection efficiency of C12-200 LNPs has been evaluated in various cell lines,

often in comparison to other leading ionizable lipids. While effective, its performance can be

cell-type specific and is often surpassed by other lipids in vitro.
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Cell Line C12-200 SM-102 ALC-0315 MC3 Outcome
Referenc
e

HEK293
Lower

expression

Highest

expression

Moderate

expression

Lower

expression

SM-102

showed

significantl

y higher

luciferase

expression.

[1]

HeLa
Lower

expression

Highest

expression

Moderate

expression

Lower

expression

SM-102

consistentl

y

demonstrat

ed the

highest

protein

expression.

[1]

THP-1
Lower

expression

Highest

expression

Moderate

expression

Lower

expression

SM-102

exhibited

the most

robust

expression

in this

immune

cell line.

[1]

It is important to note that in vitro performance does not always directly correlate with in vivo

efficacy.[3][4]

In Vivo Biodistribution and Efficacy: Predominant
Liver Tropism
In vivo studies consistently demonstrate that C12-200 LNPs primarily target the liver for mRNA

delivery and subsequent protein expression.[5][6][7][8][9] This makes them a valuable tool for

therapies targeting liver-related diseases.
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Animal
Model

Cargo
Primary
Organ of
Expression

Secondary
Organs

Key
Findings

Reference

Mice
Luciferase

mRNA
Liver

Spleen,

Pancreas

C12-200

LNPs

mediate

greater

delivery to

the liver

compared to

some other

formulations.

[5][8]

Mice
Factor VII

siRNA
Liver -

Effectively

reduced

factor VII

serum levels.

[8]

Mice

Human

Erythropoietin

(EPO) mRNA

Liver -

Increased

serum EPO

levels.

[8]

Mice
barcoded

mRNA
Liver Spleen

Enhanced

mRNA

delivery to

the liver and

spleen was

observed with

increased

C12-

200:mRNA

ratios.

[10]

Interestingly, while in vitro studies showed SM-102 to be superior, in vivo results indicate that

ALC-0315 and SM-102 based LNPs achieve significantly higher protein expression than MC3

and C12-200 based LNPs.[4] However, when formulated as vaccines, all four LNP types

elicited strong immune responses with no significant differences among them.[4]
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Experimental Protocols
A generalized workflow for the formulation and characterization of C12-200 LNPs is presented

below. Specific molar ratios and process parameters can be optimized based on the nucleic

acid cargo and intended application.

LNP Formulation (Microfluidic Mixing)
Preparation of Lipid Stock Solution: Dissolve C12-200, a helper lipid (e.g., DOPE or DSPC),

cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at a specific molar ratio.[3][10]

[11] Common molar ratios include 50:38.5:1.5:10 (ionizable lipid:cholesterol:PEG-lipid:helper

lipid).[3]

Preparation of Aqueous Phase: Dilute the nucleic acid (mRNA, siRNA, etc.) in a low pH

buffer, such as a 10 mM citrate buffer (pH 3.0), to ensure the ionization of C12-200.[11]

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix

the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio

(e.g., 3:1 aqueous to organic).

Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline

(PBS) to remove ethanol and raise the pH to a physiological level.[11]

Sterile Filtration: The dialyzed LNP solution is passed through a 0.22 µm filter for

sterilization.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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